molecular formula C8H4ClN3 B1452443 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile CAS No. 1190318-82-1

3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Cat. No. B1452443
M. Wt: 177.59 g/mol
InChI Key: AMSWPHKMJXAXQN-UHFFFAOYSA-N
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Description

3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a chemical compound. Unfortunately, there is limited information available specifically for this compound. However, related compounds such as 4-Chloro-1H-pyrrolo[3,2-c]pyridine1 and 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile2 have been studied.



Synthesis Analysis

The synthesis of 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is not well-documented in the literature. However, the synthesis of similar compounds often involves the use of halogenated heterocycles1.



Molecular Structure Analysis

The molecular structure of 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is not directly available. However, the structure of a similar compound, 4-Chloro-1H-pyrrolo[3,2-c]pyridine, has been reported1. The SMILES string for this compound is Clc1nccc2[nH]ccc121.



Chemical Reactions Analysis

The specific chemical reactions involving 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile are not well-documented. However, related compounds have been used in the synthesis of various pharmaceuticals3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile are not well-documented. However, a similar compound, 4-Chloro-1H-pyrrolo[3,2-c]pyridine, has a molecular weight of 152.581.


Scientific Research Applications

Structural and Optical Applications

Research on pyrazolo pyridine derivatives, which are structurally similar to "3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile," has revealed their potential in developing heterojunction devices. These compounds exhibit monoclinic polycrystalline nature and possess distinct optical functions, making them suitable for fabricating devices with specific diode characteristics and photosensor applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Biologically Active Scaffolds

The synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds showcases the chemical's role in creating compounds with potential biological activity. These scaffolds have been fully characterized, highlighting the compound's utility in medicinal chemistry (Sroor, 2019).

Synthesis of Heterocyclic Compounds

"3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile" is instrumental in synthesizing various heterocyclic compounds. For example, the base-catalyzed reaction of similar pyridine derivatives with alcohols has led to the creation of dialkoxy pyrrolo[3,4-c]pyridine carbonitriles, demonstrating the chemical's versatility in nucleophilic substitution reactions and ring fusion processes (Kayukov et al., 2020).

Antibacterial Agent Development

The compound has been used as a building block for synthesizing pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines systems, some of which have been screened for antibacterial properties, indicating its potential application in developing new antibacterial agents (Abdel-Mohsen & Geies, 2008).

Advanced Material Synthesis

The versatility of "3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile" extends to the synthesis of advanced materials, such as the development of heterocycle-based molecules with potential applications in non-linear optics and drug development, through detailed mechanistic and structural studies (Murthy et al., 2017).

Safety And Hazards

The safety and hazards of 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile are not well-documented. However, users are generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use4.


properties

IUPAC Name

3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-6-4-12-8-5(6)1-2-11-7(8)3-10/h1-2,4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSWPHKMJXAXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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